molecular formula C25H29N5O2 B11278114 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11278114
M. Wt: 431.5 g/mol
InChI Key: BSZKKBUSXOHZRT-UHFFFAOYSA-N
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Description

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic small molecule featuring a pyridazinone core scaffold, a structure that is of significant interest in medicinal chemistry and chemical biology research . This compound possesses a distinctive molecular architecture, incorporating a 4-phenylpiperazin-1-yl moiety at the 3-position of the pyridazinone ring and an N-[4-(propan-2-yl)phenyl]acetamide group at the 1-position. This specific arrangement suggests potential for high-affinity interaction with various biological targets, particularly in the realm of epigenetic regulation and oncology. While the specific mechanism of action for this exact molecule is still under investigation, recent patent literature highlights that 6-substituted pyridazine compounds with similar structural features have been developed as potent and selective degraders of SMARCA2 and/or SMARCA4 proteins . These proteins are key catalytic subunits of the SWI/SNF chromatin remodeling complex, and their targeted degradation represents a novel therapeutic strategy for certain types of cancer, making this class of compounds a valuable research tool for probing chromatin biology. The presence of the phenylpiperazine group is a common pharmacophore known to facilitate binding to a range of central nervous system targets, which may also broaden the compound's research applicability in neuropharmacology . Researchers can utilize this compound as a key chemical probe to study signal transduction pathways, enzyme inhibition, and protein-protein interactions. It is supplied with a certificate of analysis to ensure its identity, purity, and stability, guaranteeing consistent and reliable performance in experimental settings. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Proper safety data sheets should be consulted, and all handling must be performed by trained personnel in a controlled laboratory environment.

Properties

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C25H29N5O2/c1-19(2)20-8-10-21(11-9-20)26-24(31)18-30-25(32)13-12-23(27-30)29-16-14-28(15-17-29)22-6-4-3-5-7-22/h3-13,19H,14-18H2,1-2H3,(H,26,31)

InChI Key

BSZKKBUSXOHZRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its bioactivity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its chemical properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. A study demonstrated that related pyridazinone hybrids showed potent analgesic and anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its structural components allow it to interact with various biological targets involved in cancer progression. Recent advancements in drug design reveal that pyridazine derivatives can inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest .

Case Studies

Several studies have documented the efficacy of pyridazine derivatives:

StudyFindings
Baytas et al. (2011)Investigated antipyrine/pyridazinone hybrids for analgesic and anti-inflammatory activities; found certain compounds were more potent than traditional NSAIDs .
Recent Drug Design ReviewHighlighted the role of pyrazole-containing compounds as anti-inflammatory and anticancer agents; emphasized their therapeutic potential in clinical applications .

Mechanism of Action

The mechanism of action of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core
Compound Name / ID Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Reference
Target Compound 3-(4-phenylpiperazin-1-yl), N-(4-isopropylphenyl)acetamide N/A ~409.5 (estimated) Not provided in evidence
N’-(3-Methoxybenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (19) 4-fluorophenylpiperazinyl, 3-methoxybenzylidene 202–203 487 IR: C-H (2949 cm⁻¹), C=O (1652 cm⁻¹); ¹H-NMR: δ 3.8 (OCH₃), δ 8.2 (pyridazinone H5)
N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (9) 4-phenylpiperazinyl, 4-nitrobenzylidene 239–240 413 IR: C=O (1650 cm⁻¹), NO₂ (1520 cm⁻¹); ¹H-NMR: δ 8.3 (Ar-H)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide (6a) 4-phenylpiperazinyl, antipyrine-derived acetamide 198–200 Not provided IR: Three C=O bands (1709, 1668, 1645 cm⁻¹)

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro in compound 9) increase melting points compared to electron-donating groups (e.g., methoxy in compound 19) .
  • Piperazine Modifications : Replacing 4-phenylpiperazinyl with 4-fluorophenylpiperazinyl (compound 19) reduces molecular weight slightly (487 vs. ~409.5) but enhances polarity .
Variations in the Acetamide Side Chain
Compound Name / ID Acetamide Substituent Molecular Formula Pharmacological Notes Reference
Target Compound 4-(propan-2-yl)phenyl C₂₃H₂₈N₅O₂ (estimated) Structural similarity to TRPA1 antagonists (e.g., HC-030031) suggests potential activity
N-cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide Cycloheptyl C₂₃H₃₁N₅O₂ Higher lipophilicity (logP) due to cycloheptyl vs. isopropylphenyl
2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide 2-(trifluoromethyl)phenyl C₁₉H₁₄F₃N₃O₂ Trifluoromethyl enhances metabolic stability and binding affinity in related analogs

Key Observations :

  • Lipophilicity : The cycloheptyl substituent (compound in ) increases molecular weight and hydrophobicity compared to the target compound’s isopropyl group.
  • Electron-Withdrawing Effects : The trifluoromethyl group () may improve receptor binding through halogen bonding .

Biological Activity

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a pyridazine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridazine ring and various substituents, suggests diverse biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H29N5O2
  • Molecular Weight : 431.5 g/mol

Structural Features

The compound's structure includes:

  • A pyridazine ring which is known for its pharmacological significance.
  • A phenylpiperazine moiety , which is often associated with neuroactive properties.
  • An isopropylphenyl group , potentially enhancing lipophilicity and biological activity.

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. It may act by inhibiting key inflammatory mediators such as cytokines and prostaglandins. In vitro studies have shown that it can reduce the expression of inflammatory markers in cell lines stimulated with lipopolysaccharides (LPS).

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notable findings include:

  • Cell lines tested : MCF7 (breast cancer), NCI-H460 (lung cancer), and SF268 (brain cancer).
Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
NCI-H46012.50Inhibition of cell proliferation
SF26842.30Modulation of cell cycle progression

These results suggest that the compound may induce apoptosis and inhibit proliferation through various pathways, including the modulation of signaling cascades involved in cell survival.

The proposed mechanism of action involves:

  • Binding to specific receptors : The compound may interact with receptors involved in inflammation and cancer pathways.
  • Inhibition of enzyme activity : It could inhibit enzymes like cyclooxygenase (COX) or specific kinases that play roles in tumor progression.
  • Regulation of gene expression : The compound might alter the expression levels of genes associated with inflammation and tumor growth.

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Study on Pyridazine Derivatives : A study highlighted that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, reinforcing the potential effectiveness of this compound as an anticancer agent .
  • Inflammation Models : In models of acute inflammation, compounds structurally related to this pyridazine derivative demonstrated a marked reduction in edema and inflammatory cell infiltration .
  • Comparative Analysis : When compared to other anti-inflammatory agents, this compound showed superior activity in reducing TNF-alpha levels in macrophage cultures .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis involves a multi-step approach, typically starting with the formation of the pyridazinone core via hydrazine-carbonylic acid condensation, followed by alkylation/introduction of the 4-phenylpiperazine group, and final acetylation. Key optimizations include:

  • Solvent selection: Ethanol or acetic acid for high yield in cyclization steps .
  • Catalysts: Use of HCl or H₂SO₄ to accelerate amide bond formation .
  • Temperature control: Maintaining 60–80°C during alkylation to minimize side products .
  • Purification: Recrystallization or column chromatography to isolate the final acetamide derivative .

Basic: Which analytical techniques are most reliable for characterizing its purity and structure?

Answer:
A combination of advanced spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., phenylpiperazine protons at δ 2.5–3.5 ppm) .
  • HPLC-MS: Quantify purity (>95%) and validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • FT-IR: Identify key functional groups (e.g., pyridazinone C=O stretch at ~1680 cm⁻¹) .
  • X-ray crystallography (if available): Resolve stereochemical ambiguities in the pyridazinone-piperazine linkage .

Advanced: How do structural modifications (e.g., substituents on phenyl rings) influence biological activity in SAR studies?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Phenylpiperazine moiety: Critical for receptor binding (e.g., serotonin/dopamine receptors). Electron-withdrawing groups (e.g., Cl) enhance affinity but reduce solubility .
  • Isopropylphenyl acetamide group: Bulky substituents (e.g., isopropyl) improve metabolic stability but may hinder blood-brain barrier penetration .
  • Pyridazinone core: Oxidation at C6 enhances electrophilicity, potentially increasing reactivity with biological nucleophiles .
    Methodology: Compare IC₅₀ values in receptor-binding assays across analogs (e.g., thienopyrimidine vs. pyridazinone derivatives) .

Advanced: How can contradictory data in biological activity assays (e.g., varying IC₅₀ values) be systematically resolved?

Answer:
Contradictions often arise from assay conditions or compound stability. Resolution strategies include:

  • Standardized assays: Use identical cell lines (e.g., HEK-293 for receptor studies) and buffer systems (pH 7.4) to minimize variability .
  • Stability testing: Monitor compound degradation via LC-MS under assay conditions (e.g., 37°C in DMEM) .
  • Meta-analysis: Compare data across studies with shared controls (e.g., reference inhibitors like haloperidol for dopamine receptor assays) .

Advanced: What methodological considerations are critical for designing in vitro pharmacological assays?

Answer:
Key considerations:

  • Receptor selectivity profiling: Use radioligand binding assays (e.g., ³H-spiperone for D₂ receptors) with off-target screening (e.g., adrenergic receptors) .
  • Cellular models: Primary neurons vs. immortalized lines (e.g., SH-SY5Y for neuroactivity) to balance relevance and reproducibility .
  • Dose-response validation: Include a minimum of 8 concentration points and nonlinear regression analysis (e.g., GraphPad Prism) .
  • Positive controls: Validate assay functionality with known agonists/antagonists (e.g., quinpirole for D₂ activation) .

Advanced: How can computational modeling (e.g., molecular docking) guide the optimization of this compound?

Answer:
Docking studies (e.g., AutoDock Vina) predict binding modes and inform rational design:

  • Target identification: Screen against homology models of GPCRs (e.g., 5-HT₁₀ receptor) to prioritize synthetic targets .
  • Ligand-receptor interactions: Optimize hydrogen bonding with conserved residues (e.g., Asp3.32 in dopamine receptors) .
  • ADMET prediction: Use QikProp to estimate logP (target <5) and CNS permeability .

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